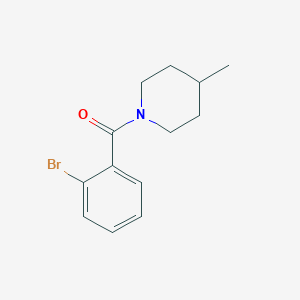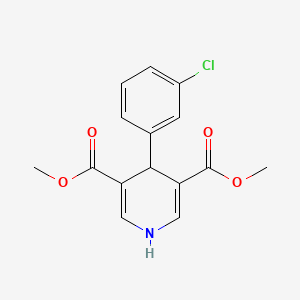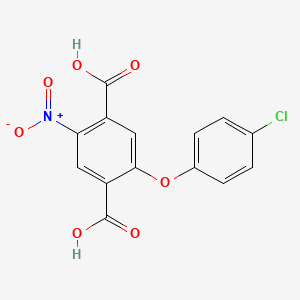![molecular formula C19H19N3O2 B5516239 N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)
N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide” belongs to a class of compounds that exhibit significant chemical versatility and potential biological activity. Compounds with similar structures have been synthesized and studied for various applications, including as intermediates in organic synthesis, potential therapeutic agents, and materials with unique physical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, including condensation, cyclization, and functionalization steps. For instance, isoxazol-5-one derivatives, which share structural similarities, can be synthesized through a one-pot, three-component condensation reaction involving key precursors such as methyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes (Qing-fang Cheng et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using X-ray crystallography, which provides insights into the arrangement of atoms and the geometry of the molecule. Studies have revealed that these compounds can exhibit interesting structural features, such as planarity or specific conformational arrangements due to intramolecular interactions (B. Al-Hourani et al., 2016).
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide derivatives have shown promising results in the field of medicinal chemistry. Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which involve similar compounds, demonstrates potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells. Some of these derivatives proved curative against colon tumors in mice at certain dosages (Deady et al., 2003).
Antimicrobial Activity
Compounds similar to this compound have been studied for their antimicrobial properties. For instance, microwave-assisted synthesis of pyrazole derivatives involving related chemical structures yielded compounds with significant antibacterial and antifungal activities (Swarnkar et al., 2014).
Antitumor and Antioxidant Properties
Further research indicates the potential of related compounds in antitumor and antioxidant applications. A study on microwave-assisted synthesis of pyrazolopyridines showed that certain compounds exhibited high antioxidant activity and significant antitumor effects against liver and breast cell lines (El‐Borai et al., 2013).
Anti-inflammatory and Antimicrobial Effects
Research on 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones, which share structural similarities, revealed that some of these compounds possess high anti-inflammatory activity and antimicrobial effects. These compounds demonstrated higher potency in comparison to standard drugs like indomethacin in certain studies (Ahmed, 2017).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazol derivatives, related to the compound , have been shown to inhibit mitochondrial dihydroorotate dehydrogenase. This inhibition has implications for the treatment of diseases like rheumatoid arthritis and cancer (Knecht & Löffler, 1998).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-17(18(21-24-13)14-7-5-4-6-8-14)19(23)20-15-9-11-16(12-10-15)22(2)3/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEQFOAMSDRXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)
![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)


![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)
![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)
![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)

